DL-Alanine-2,3,3,3-d4

Catalog No.
S690725
CAS No.
53795-92-9
M.F
C3H7NO2
M. Wt
93.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Alanine-2,3,3,3-d4

CAS Number

53795-92-9

Product Name

DL-Alanine-2,3,3,3-d4

IUPAC Name

2-amino-2,3,3,3-tetradeuteriopropanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

93.12 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D

InChI Key

QNAYBMKLOCPYGJ-MZCSYVLQSA-N

SMILES

CC(C(=O)O)N

Synonyms

DL-Alanine-2,3,3,3-d4; DL-Alanine-d4; (R,S)-Alanine-d4; (±)-2-Aminopropionic Acid-d4; (±)-Alanine-d4; DL-Ala-d4; DL-α-Alanine-d4; DL-α-Aminopropionic Acid-d4; NSC 7602-d4; dl-2-Aminopropanoic Acid-d4; dl-Alanine-d4

Canonical SMILES

CC(C(=O)O)N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)O)N

This specific isotopic labeling makes DL-alanine-2,3,3,3-d4 a valuable tool in various scientific research applications, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • NMR spectroscopy is a technique used to study the structure and dynamics of molecules. By replacing specific hydrogen atoms with deuterium, scientists can simplify the NMR spectrum, making it easier to identify and analyze the signals from other atoms in the molecule.
  • Deuterated molecules like DL-alanine-2,3,3,3-d4 can also be used as internal standards in NMR experiments to ensure accurate chemical shift referencing and signal normalization.

Isotope Tracing Studies:

  • In isotope tracing studies, scientists use isotopically labeled molecules to track their fate and function within a system. DL-alanine-2,3,3,3-d4 can be used to study the metabolism of alanine in cells and organisms.
  • By measuring the incorporation of deuterium from DL-alanine-2,3,3,3-d4 into other molecules, researchers can gain insights into various biological processes, such as protein synthesis and degradation.

Mass Spectrometry (MS):

  • Similar to NMR, deuterium labeling can simplify mass spectrometry data by altering the mass of the molecule. This can be helpful in differentiating between analytes with similar masses or reducing background noise in the spectrum.
  • DL-alanine-2,3,3,3-d4 can be used as an internal standard in MS experiments for accurate mass measurement and quantification of other analytes.

DL-Alanine-2,3,3,3-d4 is a deuterated form of the amino acid alanine, where the four hydrogen atoms attached to the carbon atoms have been replaced with deuterium, a stable isotope of hydrogen. Its chemical formula is C3D4H3NO2C_3D_4H_3NO_2 and it has a molecular weight of approximately 93.12 g/mol. The compound is primarily used in scientific research, particularly in studies involving metabolic pathways and isotopic labeling due to its unique properties that allow for tracing and analysis in biological systems .

DL-Alanine-2,3,3,3-d4 does not have a specific mechanism of action as it is not a therapeutic drug. However, its role in scientific research lies in its ability to be traced and studied within biological systems. When incorporated into proteins or metabolic pathways, the presence of deuterium allows scientists to monitor the molecule's movement and interactions using NMR spectroscopy [].

Typical of amino acids. It can undergo:

  • Transamination: DL-Alanine-2,3,3,3-d4 can react with alpha-ketoglutarate to form pyruvate and glutamate through the action of aminotransferases.
  • Decarboxylation: In certain conditions, it can be decarboxylated to produce ethylamine derivatives.
  • Peptide Bond Formation: As an amino acid, it can participate in peptide bond formation to create proteins or peptides when combined with other amino acids.

The presence of deuterium allows for specific tracking in nuclear magnetic resonance spectroscopy and mass spectrometry studies .

DL-Alanine-2,3,3,3-d4 exhibits biological activity similar to that of regular alanine. It plays a role in protein synthesis and serves as a building block for various biomolecules. The deuterated form is particularly useful in metabolic studies where tracing the incorporation of alanine into proteins or metabolic pathways is required. The presence of deuterium does not significantly alter its biological function but allows researchers to differentiate between labeled and unlabeled molecules in complex biological systems .

Several methods exist for synthesizing DL-Alanine-2,3,3,3-d4:

  • Deuteration of Alanine: This method involves the exchange of hydrogen atoms with deuterium using deuterated solvents or reagents.
  • Chemical Synthesis from Precursors: Starting from simpler deuterated compounds or using deuterated forms of pyruvic acid can yield DL-Alanine-2,3,3,3-d4.
  • Biological Synthesis: Microbial fermentation processes utilizing deuterated substrates can also produce this compound.

These methods ensure that the final product retains the necessary isotopic labeling for research applications .

DL-Alanine-2,3,3,3-d4 has several applications in scientific research:

  • Metabolic Studies: Used as a tracer in metabolic flux analysis to study amino acid metabolism.
  • Nuclear Magnetic Resonance Spectroscopy: Serves as a standard reference compound due to its distinct spectral properties.
  • Pharmaceutical Research: Assists in drug design and development by providing insights into drug metabolism and pharmacokinetics.

The unique isotopic composition aids researchers in understanding complex biochemical processes .

Studies involving DL-Alanine-2,3,3,3-d4 focus on its interactions within metabolic pathways and its role as an amino acid substrate. Interaction studies often employ techniques such as:

  • Mass Spectrometry: To analyze how DL-Alanine-2,3,3,3-d4 is metabolized within living organisms.
  • Isotope Labeling Techniques: To track its incorporation into proteins and other biomolecules.

These studies help elucidate the dynamics of amino acid metabolism and protein synthesis under various physiological conditions .

DL-Alanine-2,3,3,3-d4 shares similarities with other alanine derivatives but possesses unique characteristics due to its deuteration. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Characteristics
L-AlanineNon-deuterated formMost common form found in proteins
D-AlanineEnantiomer of L-alanineLess prevalent in nature
L-Alanine-2-dDeuterated at one positionUseful for specific labeling studies
L-Alanine-13CCarbon isotope-labeledUsed for different types of metabolic studies
DL-AspartateRelated amino acidDifferent functional group and properties

The uniqueness of DL-Alanine-2,3,3,3-d4 lies in its complete deuteration at multiple positions which allows for more comprehensive tracing capabilities compared to other alanine forms .

XLogP3

-3

Dates

Modify: 2023-08-15

Explore Compound Types